2,2-Diethylcyclopropanecarboxylic acid

説明

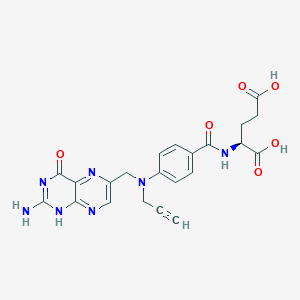

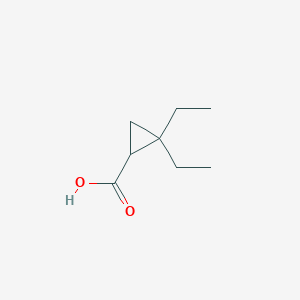

2,2-Diethylcyclopropanecarboxylic acid is a chemical compound with the CAS Number: 108420-15-1. It has a molecular weight of 142.2 and its IUPAC name is 2,2-diethylcyclopropanecarboxylic acid .

Molecular Structure Analysis

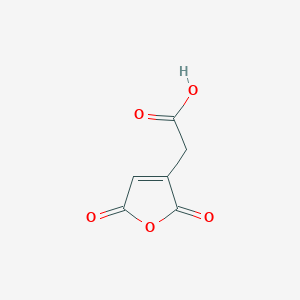

The molecular structure of 2,2-Diethylcyclopropanecarboxylic acid is represented by the linear formula C8H14O2 . The InChI code for this compound is 1S/C8H14O2/c1-3-8(4-2)5-6(8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) .科学的研究の応用

Insecticide Application in Agriculture

2,2-Diethylcyclopropanecarboxylic acid is a component of certain insecticides used in agriculture, particularly in cotton fields . It’s part of a complex insecticide application scheme designed to have bi-directional selective effects on bees and pests . The insecticides are applied in different stages of cotton growth, and their effects on pests and bees are determined using molecular dynamics, experimental design, and molecular docking .

Toxicity Studies

This compound is also used in toxicity studies. For instance, it’s used to determine the toxic effects of pesticides on pests and bees in a cotton field . The toxicity results of these combinations to pests are obtained using protein docking, molecular docking, and molecular dynamics calculation methods .

Environmental Impact Assessment

2,2-Diethylcyclopropanecarboxylic acid is studied for its environmental impact, particularly its potential for leaching into groundwater . Its chemical properties suggest a low risk of this occurring, but ongoing research continues to assess this risk .

Health Impact Studies

The health impacts of exposure to 2,2-Diethylcyclopropanecarboxylic acid are also a subject of research. For example, studies have been conducted to understand the potential hepatotoxicity of pyrethroids (a class of pesticides that includes compounds similar to 2,2-Diethylcyclopropanecarboxylic acid) . These studies look at markers of hepatic oxidative stress and inflammatory responses in the liver .

Biomarker Studies

2,2-Diethylcyclopropanecarboxylic acid and its metabolites have been studied as potential biomarkers in human biomonitoring studies . These studies aim to understand the potential risks for humans associated with exposure to this compound .

Pesticide Metabolism Studies

This compound is used in studies investigating the metabolism of pesticides. It’s one of the metabolites formed when certain pesticides are broken down . Understanding how pesticides are metabolized can help in assessing their environmental and health impacts .

作用機序

Target of Action

2,2-Diethylcyclopropanecarboxylic acid is a synthetic type II pyrethroid insecticide . Its primary targets are the nerve cell membranes, specifically the sodium channels .

Mode of Action

The compound acts on the nerve cell membrane to disrupt the sodium channel current, which regulates the polarization of the membrane . This disruption leads to delayed repolarization and paralysis of the pests .

Biochemical Pathways

The compound is metabolized by esterase, which catalyzes the hydrolysis of the ester bond to metabolite 3-(2-chloro-3,3,3-trifluoroprop1-enyl)-2,2-dimethyl-cyclopropane carboxylic acid (CFMP) and 3-phenoxybenzoic acid (3-PBA), and 4-hydroxy-3-phenoxybenzoic acid (4-OH-3-PBA) . The metabolites CFMP and 3-PBA accumulate in the liver tissues and are significantly correlated with the indexes of oxidative stress, redox status, and inflammatory markers .

Pharmacokinetics

The enzymatic preparation of S-(+)-DMCPA from 2,2-dimethylcyclopropane carboxylate (DMCPE) has been studied . The maximum yield and enantiomeric excess of ®-2, 2-dimethylcyclopropanecarboxylic acid were 49.5% and >99%, respectively . This indicates that the compound has good bioavailability.

Result of Action

The compound’s action results in hepatic damage due to increased oxidative stress and inflammation under the condition of acute and subchronic exposure to lambda-cyhalothrin . The levels of tumor necrosis factor-α (TNF-α) and interleukin (IL-6 and IL-1β) gene expressions were significantly increased in the liver of exposed rats compared to controls .

特性

IUPAC Name |

2,2-diethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-8(4-2)5-6(8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVIHKNHVJCKLQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC1C(=O)O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30293802 | |

| Record name | 2,2-diethylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Diethylcyclopropanecarboxylic acid | |

CAS RN |

108420-15-1 | |

| Record name | 2,2-diethylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine](/img/structure/B27740.png)

![(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester](/img/structure/B27747.png)

![4-[(S)-3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]benzeneethanol](/img/structure/B27762.png)